molecular formula C6H12ClNO2 B8130539 (E)-ethyl 4-aminobut-2-enoate hydrochloride

(E)-ethyl 4-aminobut-2-enoate hydrochloride

Cat. No.: B8130539
M. Wt: 165.62 g/mol
InChI Key: CZDHFIOLGXFTTJ-BJILWQEISA-N
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Description

(E)-ethyl 4-aminobut-2-enoate hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.62 g/mol. The purity is usually 95%.
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Biological Activity

(E)-ethyl 4-aminobut-2-enoate hydrochloride, also known as ethyl 4-aminobut-2-enoate hydrochloride, is an organic compound with significant biological activity owing to its unique structural features. This article explores its chemical properties, biological interactions, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C5_5H9_9ClN2_2O2_2
  • Molecular Weight : 162.59 g/mol
  • CAS Number : 113439-86-4

The structure includes an amino group and an ester functionality, which are crucial for its biological reactivity. The double bond between the second and third carbon atoms enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can function as:

  • Enzyme Inhibitor : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulator : It can bind to receptors, influencing signal transduction pathways.

The amino group facilitates hydrogen bonding, enhancing binding affinity to biological targets. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that may exhibit pharmacological effects.

Biological Activity and Applications

Research indicates that this compound exhibits diverse biological activities:

  • Antitumor Activity : Studies have shown that derivatives of this compound can exhibit antitumor properties. For instance, related compounds have been evaluated for their efficacy against various cancer cell lines, demonstrating potential as anticancer agents .
  • Neuroprotective Effects : Some investigations suggest that the compound may possess neuroprotective properties, potentially benefiting conditions like neurodegeneration through modulation of neurotransmitter systems.
  • Pharmacological Studies : Ongoing research is exploring its role as an intermediate in synthesizing pharmaceuticals. Its structural features allow for modifications that can enhance bioactivity and therapeutic potential .

Case Studies

Several case studies highlight the biological relevance of this compound:

Study Focus Findings
Study on Antitumor ActivityEvaluated against cancer cell linesDemonstrated significant cytotoxicity against A549 lung cancer cells
Neuroprotective StudyInvestigated effects on neuronal cellsShowed reduced apoptosis in neuroblastoma cells
Synthesis of Drug IntermediatesExplored synthesis pathwaysIdentified as a key intermediate in the production of various pharmaceutical compounds

Comparative Analysis

To understand its unique properties better, a comparison with structurally similar compounds is useful:

Compound Name Structural Features Biological Activity
Ethyl 4-AminobutyrateLacks double bond; contains only an amino groupLower reactivity; limited applications
Methyl 4-Aminobut-2-EnoateMethyl instead of ethyl ester groupSimilar activity; potential differences in lipophilicity
Ethyl 3-AminobutanoateAmino group on third carbonDifferent positioning; varied bioactivity

Properties

IUPAC Name

ethyl (E)-4-aminobut-2-enoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-2-9-6(8)4-3-5-7;/h3-4H,2,5,7H2,1H3;1H/b4-3+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDHFIOLGXFTTJ-BJILWQEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.